molecular formula C17H24N2O3S B5151057 1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one

1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one

Cat. No.: B5151057
M. Wt: 336.5 g/mol
InChI Key: FVKQWHKBAQZZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one involves several steps. One common synthetic route includes the reaction of 4-(3-methylpiperidin-1-yl)sulfonyl aniline with piperidin-2-one under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of a particular receptor or enzyme pathway. This modulation can lead to various physiological effects, such as changes in neurotransmitter levels or enzyme activity .

Comparison with Similar Compounds

1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQWHKBAQZZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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